N,N-Diethyl-2-naphthamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

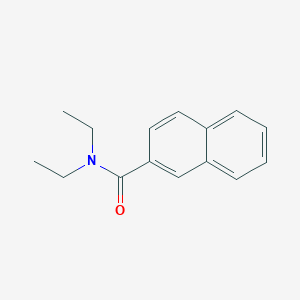

N,N-Diethyl-2-naphthamide, also known as this compound, is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N,N-diethyl-2-naphthamide derivatives as inhibitors of the cyclic adenosine monophosphate response element-binding protein (CREB), which is implicated in various cancers. For instance, a derivative demonstrated an IC50 value of 0.081 ± 0.04 μM against CREB-mediated gene transcription, showcasing significant antiproliferative activity against cancer cell lines without affecting normal cells . This positions this compound as a promising candidate for further development in cancer therapeutics.

1.2 Antimicrobial Properties

A study synthesized ten novel derivatives of 2-naphthamide, including this compound, and evaluated their antimicrobial properties. The results indicated that several derivatives exhibited notable antibacterial and antifungal activities, suggesting potential applications in treating infections .

Catalytic Applications

2.1 C–N Bond Cleavage

This compound has been utilized in catalytic processes for C–N bond cleavage. Specifically, manganese complexes have been reported to catalyze the esterification of N,N-dialkylamides effectively. The reaction mechanism involves the formation of alkoxide-bridged manganese dinuclear complexes, which are crucial for the catalytic activity . This application underscores the compound's significance in organic synthesis and industrial chemistry.

2.2 Ortho-Acylation Reactions

The compound has also been employed in palladium-catalyzed ortho-acylation reactions, where it serves as a substrate to produce ortho-acylated products efficiently. Such reactions exhibit regioselectivity and high yields, further emphasizing the versatility of this compound in synthetic organic chemistry .

Synthetic Applications

3.1 Synthesis of Naphthyridine Compounds

This compound serves as an intermediate in the synthesis of substituted naphthyridine compounds. Methods for preparing these compounds often involve modifying the naphthamide structure to yield various derivatives with enhanced biological activity .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study focused on cancer therapeutics, researchers synthesized a series of naphthamide derivatives and tested their efficacy against multiple cancer cell lines. The study found that specific derivatives exhibited selective inhibition of cancer cell proliferation while sparing normal cells, highlighting their potential as targeted cancer treatments.

Case Study 2: Catalytic Esterification

A detailed investigation into the catalytic properties of this compound revealed its effectiveness when used with manganese catalysts for esterification reactions. The study provided kinetic data supporting the mechanism of action and outlined optimal conditions for achieving high yields.

化学反应分析

Reaction Conditions

The typical conditions for synthesizing N,N-diethyl-2-naphthamide include:

-

Reactants : 2-naphthoic acid and diethylamine

-

Base : Triethylamine or potassium carbonate

-

Solvents : Carbon tetrachloride and dichloromethane

-

Temperature : Room temperature to reflux under mechanical stirring or sunlight exposure

Chemical Reactions Involving this compound

This compound can participate in various chemical reactions due to its amide functional group. Key reactions include:

Alkylation Reactions

Alkylation of this compound has been explored using methyl sulfides under basic conditions. This method allows for the selective synthesis of α-sulfenylated ketones, demonstrating the compound's reactivity as a nucleophile .

Ortho-Acylation Reactions

Palladium-catalyzed ortho-acylation has been successfully applied to this compound, allowing for the introduction of acyl groups at the ortho position relative to the amide bond. This reaction showcases the compound's potential for further functionalization and derivatization .

Deprotonative Aroylation

Another significant reaction is the deprotonative aroylation involving lithium diisopropylamide (LDA) as a base, which promotes the formation of new carbon-carbon bonds through ortho-lithiation followed by nucleophilic acyl substitution .

Characterization of this compound

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized this compound.

NMR Spectroscopy

The proton NMR spectrum typically shows characteristic peaks corresponding to the aromatic protons and the ethyl groups attached to the nitrogen atom. For example, a typical spectrum might display:

-

Aromatic protons: δ 7.5 - 8.5 ppm

-

Ethyl protons: δ 1.0 - 1.5 ppm

Mass Spectrometry

Mass spectrometry is utilized to determine the molecular weight and confirm the identity of the compound based on its fragmentation pattern.

Antimicrobial Activity

Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against various pathogens, suggesting potential applications in medicinal chemistry.

Anticancer Activity

The structural framework of naphthamides has been linked to inhibition of key cancer-related pathways, making them candidates for further development as anticancer agents.

属性

CAS 编号 |

13577-84-9 |

|---|---|

分子式 |

C15H17NO |

分子量 |

227.3 g/mol |

IUPAC 名称 |

N,N-diethylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3 |

InChI 键 |

SVEQWSXJWCORQQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1 |

规范 SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1 |

同义词 |

N,N-Diethyl-2-naphthamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。